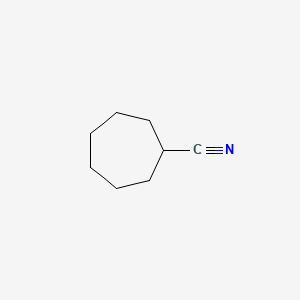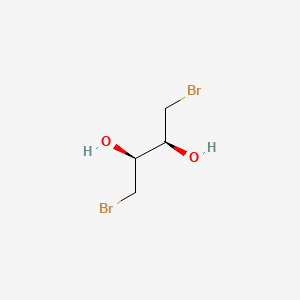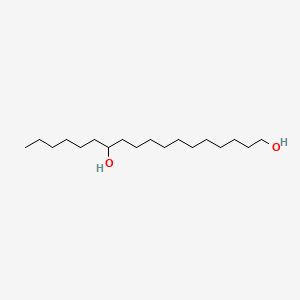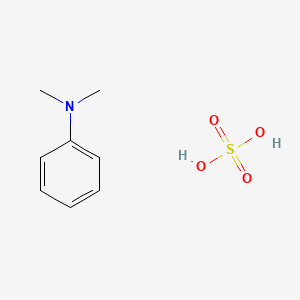
ÉTER DE VINILO ISOPROPÍLICO
Descripción general
Descripción
. It is a colorless liquid with a characteristic ether-like odor. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Aplicaciones Científicas De Investigación
Vinyl isopropyl ether has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various compounds.
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Utilized in the development of drug delivery systems and as a precursor for active pharmaceutical ingredients.
Industry: Applied in the production of polymers, resins, and coatings.
Mecanismo De Acción
Target of Action
ISOPROPYL VINYL ETHER, also known as Vinyl isopropyl ether, 2-ethenoxypropane, or Propane, 2-(ethenyloxy)-, primarily targets the process of polymerization . It is used in the creation of polymers, specifically in the process of cationic polymerization .
Mode of Action
ISOPROPYL VINYL ETHER interacts with its targets through a process known as cationic polymerization . This process involves the use of a catalyst to control the stereoselective polymerization of the vinyl ether substrates . The method overrides conventional chain-end stereochemical bias to achieve catalyst-controlled stereoselective polymerization .
Biochemical Pathways
The primary biochemical pathway affected by ISOPROPYL VINYL ETHER is the polymerization pathway . The compound’s interaction with this pathway results in the formation of isotactic poly(vinyl ether)s with high degrees of isotacticity . These materials display the tensile properties of commercial polyolefins but adhere more strongly to polar substrates .
Result of Action
The molecular and cellular effects of ISOPROPYL VINYL ETHER’s action primarily involve changes in the structure and properties of polymers. The compound enables the creation of isotactic poly(vinyl ether)s with high degrees of isotacticity . These polymers display the tensile properties of commercial polyolefins but adhere more strongly to polar substrates, indicating their promise for next-generation engineering applications .
Análisis Bioquímico
Biochemical Properties
Isopropyl vinyl ether plays a significant role in biochemical reactions, particularly in polymerization processes. It interacts with various enzymes and proteins, facilitating the formation of polymers. For instance, it is involved in cationic polymerization reactions where it interacts with catalysts such as electrophilic selenium reagents and pentacarbonylbromomanganese . These interactions lead to the formation of poly(vinyl ether)s with controlled molecular weights and narrow molecular weight distributions .
Cellular Effects
Isopropyl vinyl ether affects various types of cells and cellular processes. It influences cell function by participating in polymerization reactions that can alter the physical properties of cellular components. For example, the polymerization of isopropyl vinyl ether can lead to the formation of materials with enhanced tensile properties, which can impact cell adhesion and signaling pathways . Additionally, its interactions with biomolecules can affect gene expression and cellular metabolism.
Molecular Mechanism
The molecular mechanism of isopropyl vinyl ether involves its interaction with catalysts and initiators in polymerization reactions. It undergoes cationic polymerization initiated by electrophilic selenium reagents and catalyzed by pentacarbonylbromomanganese . This process involves the generation of long-lived propagating species that facilitate the formation of poly(vinyl ether)s. The stereochemistry of the polymerization is controlled by chiral counterions, which bias the reactivity and chain-end stereochemical environment .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of isopropyl vinyl ether can change over time due to its stability and degradation. The compound is relatively stable under ambient conditions, but its polymerization reactions can be influenced by factors such as temperature and the presence of specific catalysts . Long-term studies have shown that the physical properties of the resulting polymers can change over time, affecting their performance in various applications .
Dosage Effects in Animal Models
The effects of isopropyl vinyl ether vary with different dosages in animal models. At low doses, it can facilitate the formation of polymers without significant adverse effects. At high doses, it may exhibit toxic effects, including potential damage to cellular structures and disruption of metabolic processes . Threshold effects have been observed, indicating that there is a dosage range within which the compound can be used safely.
Metabolic Pathways
Isopropyl vinyl ether is involved in metabolic pathways that include its interaction with enzymes and cofactors. It participates in polymerization reactions that can affect metabolic flux and metabolite levels. For example, its interaction with phosphoenolpyruvate and other high-energy intermediates can influence cellular energy metabolism and biosynthetic pathways .
Transport and Distribution
Within cells and tissues, isopropyl vinyl ether is transported and distributed through interactions with transporters and binding proteins. These interactions can affect its localization and accumulation in specific cellular compartments. The compound’s distribution is influenced by its chemical properties and the presence of specific transport mechanisms .
Subcellular Localization
Isopropyl vinyl ether’s subcellular localization is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. Its activity and function can be influenced by its localization, with specific interactions occurring in different cellular regions. For example, its presence in membrane structures can impact cell signaling and adhesion processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Vinyl isopropyl ether can be synthesized through the reaction of isopropanol with acetylene in the presence of a base, such as potassium hydroxide. The reaction typically occurs at elevated temperatures and pressures to facilitate the formation of the vinyl ether .
Industrial Production Methods
In industrial settings, the production of propane, 2-(ethenyloxy)- involves the use of continuous flow reactors to maintain optimal reaction conditions. The process ensures high yield and purity of the final product. The reaction conditions are carefully controlled to prevent side reactions and degradation of the product .
Análisis De Reacciones Químicas
Types of Reactions
Vinyl isopropyl ether undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the vinyl ether to the corresponding alcohol.
Substitution: The vinyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like halides, amines, and thiols can react with the vinyl group under mild conditions.
Major Products Formed
Oxidation: Aldehydes or ketones.
Reduction: Alcohols.
Substitution: Various substituted ethers depending on the nucleophile used.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl vinyl ether: Similar in structure but with an ethyl group instead of an isopropyl group.
Methyl vinyl ether: Contains a methyl group instead of an isopropyl group.
Butyl vinyl ether: Has a butyl group in place of the isopropyl group.
Uniqueness
Vinyl isopropyl ether is unique due to its specific reactivity and the presence of the isopropyl group, which imparts different physical and chemical properties compared to other vinyl ethers. This uniqueness makes it suitable for specific applications in organic synthesis and industrial processes .
Propiedades
IUPAC Name |
2-ethenoxypropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O/c1-4-6-5(2)3/h4-5H,1H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNUGVECARVKIPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25585-49-3 | |
| Record name | Propane, 2-(ethenyloxy)-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25585-49-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID0061292 | |
| Record name | Propane, 2-(ethenyloxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0061292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
86.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
926-65-8 | |
| Record name | Isopropyl vinyl ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=926-65-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propane, 2-(ethenyloxy)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000926658 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propane, 2-(ethenyloxy)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Propane, 2-(ethenyloxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0061292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(vinyloxy)propane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.948 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of isopropyl vinyl ether?
A1: The molecular formula of isopropyl vinyl ether is C5H10O, and its molecular weight is 86.13 g/mol.
Q2: Is there any spectroscopic data available for isopropyl vinyl ether?
A2: While the provided abstracts do not delve into detailed spectroscopic analysis, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are commonly employed for structural characterization of such compounds.
Q3: How does isopropyl vinyl ether behave in cationic polymerization?
A3: Isopropyl vinyl ether readily undergoes cationic polymerization. Studies have shown that the rate of polymerization is influenced by factors like initiator system [, , ], solvent polarity [, ], and temperature [].
Q4: Can isopropyl vinyl ether participate in controlled polymerization reactions?
A4: Yes, researchers have achieved controlled cationic polymerization of isopropyl vinyl ether using specific initiating systems like AgClO4/Ph2CHBr/dialkyl sulfide [] and metal-free photoinitiation with diaryliodonium salts [].
Q5: How does the structure of isopropyl vinyl ether influence its reactivity compared to other vinyl ethers?
A5: The isopropyl group in isopropyl vinyl ether impacts its reactivity. For instance, it polymerizes faster than ethyl vinyl ether in radiation-induced cationic polymerization, though their rates converge at infinite dielectric constant []. Additionally, the bulky isopropyl group plays a role in the stereoregularity of the resulting polymers when specific catalysts are used [].
Q6: Can isopropyl vinyl ether be copolymerized with other monomers?
A6: Yes, isopropyl vinyl ether has been successfully copolymerized with various monomers, including:
- Other vinyl ethers: Studies have investigated its copolymerization with ethyl vinyl ether in radiation-induced reactions [].
- Oxiranes: Research demonstrates its copolymerization with oxiranes like isobutylene oxide [, ], yielding copolymers with controlled architectures through concurrent cationic vinyl-addition and ring-opening mechanisms.
- Dienic hydrocarbons: Early research explored its copolymerization with dienic hydrocarbons [].
Q7: Does isopropyl vinyl ether undergo any other notable reactions besides polymerization?
A7: Yes, isopropyl vinyl ether undergoes thermal decomposition, primarily yielding propylene and acetaldehyde through an intramolecular mechanism [, ]. This decomposition is influenced by temperature and the presence of inhibitors [].
Q8: Have there been any computational chemistry studies on isopropyl vinyl ether?
A8: While the provided abstracts don't mention specific computational studies on isopropyl vinyl ether, researchers often employ computational tools to study polymerization kinetics, monomer reactivity, and polymer properties. Techniques like Density Functional Theory (DFT) calculations and Molecular Dynamics (MD) simulations could offer insights into its behavior.
Q9: What is the stability of isopropyl vinyl ether under various conditions?
A9: Isopropyl vinyl ether undergoes thermal decomposition at elevated temperatures [, ]. Additionally, 1-arylethyl vinyl ethers, which are structurally similar, are prone to rapid oxidation and hydrolysis []. This suggests that isopropyl vinyl ether might require careful handling and storage to prevent degradation.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















